molecular formula C11H17O4P B11962513 4-tert-Pentylphenyl dihydrogenphosphate CAS No. 200725-69-5

4-tert-Pentylphenyl dihydrogenphosphate

Cat. No.: B11962513
CAS No.: 200725-69-5
M. Wt: 244.22 g/mol
InChI Key: HNAHQHKURIZAPU-UHFFFAOYSA-N
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Description

4-tert-Pentylphenyl dihydrogenphosphate is an organic compound with the molecular formula C11H17O4P It is a derivative of phenol, where the phenyl group is substituted with a tert-pentyl group and a dihydrogen phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Pentylphenyl dihydrogenphosphate typically involves the phosphorylation of 4-tert-pentylphenol. One common method is the reaction of 4-tert-pentylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired dihydrogen phosphate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-tert-Pentylphenyl dihydrogenphosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphate esters.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphate esters.

    Reduction: Phosphites or phosphonates.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-tert-Pentylphenyl dihydrogenphosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Pentylphenyl dihydrogenphosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenyl dihydrogenphosphate
  • 4-tert-Octylphenyl dihydrogenphosphate
  • 4-tert-Nonylphenyl dihydrogenphosphate

Uniqueness

4-tert-Pentylphenyl dihydrogenphosphate is unique due to its specific tert-pentyl substitution, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 4-tert-Butylphenyl dihydrogenphosphate, which has a tert-butyl group instead. The unique structure of this compound can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

200725-69-5

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

[4-(2-methylbutan-2-yl)phenyl] dihydrogen phosphate

InChI

InChI=1S/C11H17O4P/c1-4-11(2,3)9-5-7-10(8-6-9)15-16(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14)

InChI Key

HNAHQHKURIZAPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O

Origin of Product

United States

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